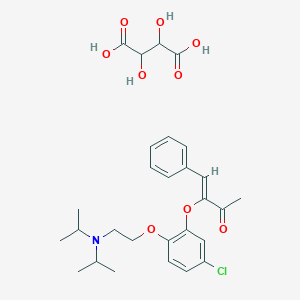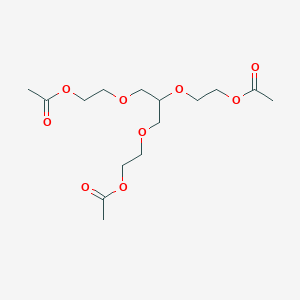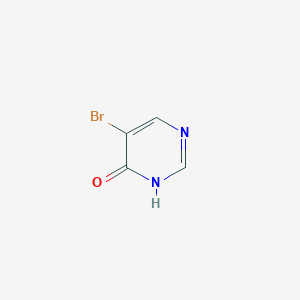
Methyl 2,3-diaminobenzoate
概要
説明
Synthesis Analysis
The synthesis of compounds related to methyl 2,3-diaminobenzoate involves diverse strategies, including stereocontrolled synthesis and reactions with differentially protected nitrones derived from L-serine, showcasing the complexity and versatility in the approach to generating such compounds. The stereocontrol of reactions is crucial for obtaining desired stereochemistry, essential for further applications in synthesis and material science (Merino et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2,3-diaminobenzoate, such as Schiff bases derived from 3,4-diaminopyridine and their crystal structures, has been extensively studied. These investigations reveal the importance of hydrogen bonding in determining the molecular arrangement in the solid state, further contributing to our understanding of molecular interactions and stability (Opozda et al., 2006).
Chemical Reactions and Properties
Methyl 2,3-diaminobenzoate undergoes various chemical reactions, highlighting its reactivity and the potential for creating a wide array of derivatives. For instance, the reaction catalyzed by dirhodium(II) acetate illustrates the compound's capacity for highly diastereoselective synthesis of 1,2-diamines, showcasing the potential for precision in designing molecules with specific stereochemical configurations (Wang et al., 2003).
Physical Properties Analysis
The physical properties of methyl 2,3-diaminobenzoate derivatives, such as methyl 3-chlorobenzoate, have been explored through techniques like gas phase electron diffraction combined with ab initio calculations. These studies provide insights into conformational equilibriums and structural parameters, essential for understanding the compound's behavior in various phases and conditions (Takashima et al., 1999).
Safety And Hazards
Methyl 2,3-diaminobenzoate poses potential hazards, including skin and eye irritation. Researchers handling this compound should follow safety protocols, wear appropriate protective gear, and work in well-ventilated areas. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
methyl 2,3-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-diaminobenzoate | |
CAS RN |
107582-20-7 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














